N'-Hydroxybenzimidamide hydrochloride
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Overview
Description
N’-Hydroxybenzimidamide hydrochloride is a chemical compound with the molecular formula C7H9ClN2O. It is a hydrochloride salt form of N’-Hydroxybenzimidamide, which is known for its applications in various scientific research fields. This compound is characterized by its solid physical form and is typically stored at low temperatures to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Hydroxybenzimidamide hydrochloride can be synthesized through a one-pot approach involving the reaction of benzonitrile with hydroxylamine hydrochloride in the presence of potassium carbonate. The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the desired product . The reaction conditions are mild, and the process is relatively straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for N’-Hydroxybenzimidamide hydrochloride are not extensively documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes this method feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxybenzimidamide hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of N-oxyl radicals.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidamide derivatives.
Scientific Research Applications
N’-Hydroxybenzimidamide hydrochloride has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition and as a precursor for bioactive molecules.
Industry: Utilized in the development of new materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of N’-Hydroxybenzimidamide hydrochloride involves its conversion to N-oxyl radicals, which can facilitate direct C-H functionalization reactions. These radicals selectively abstract hydrogen atoms from C-H bonds, leading to the formation of functionalized products . The compound’s ability to generate active radical species makes it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzamidine: Used as an enzyme inhibitor and has applications in medicinal chemistry.
Benzydamine: A non-steroidal anti-inflammatory drug with local anesthetic properties.
N-Hydroxybenzimidazole: Used as a platform for N-oxyl radicals in direct C-H functionalization reactions.
Uniqueness
N’-Hydroxybenzimidamide hydrochloride is unique due to its ability to form N-oxyl radicals under mild conditions, making it a versatile reagent in organic synthesis. Its applications in various fields, including chemistry, biology, and medicine, highlight its significance as a multifunctional compound.
Properties
Molecular Formula |
C7H9ClN2O |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
N'-hydroxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |
InChI Key |
CVOJDESLSXPMSK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.